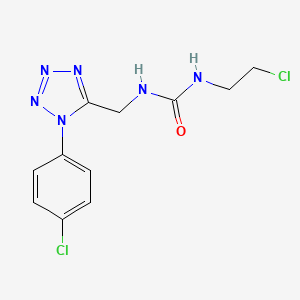
1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CCT196969, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound is known to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthetic Pathways: One study details the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, highlighting the utility of ureas derived from naphthalenecarbonitrile and 2-chloroethyl isocyanate in facilitating double cyclization reactions (Petridou-Fischer & Papadopoulos, 1984).
- Molecular Structure: The three-dimensional structure of a related nitrosourea compound was determined by single-crystal x-ray diffraction, providing insights into the spatial arrangement and potential reactivity of such molecules (Smith, Camerman & Camerman, 1978).
Biological Activity and Applications
- Anticancer Properties: Research into 1-aryl-3-(2-chloroethyl) ureas has shown potential anticancer applications. These compounds, including derivatives synthesized from 4-phenylbutyric acid, exhibited cytotoxicity against human adenocarcinoma cells, suggesting their utility as anticancer agents (Gaudreault et al., 1988).
- Enzymatic Mimicry and Catalysis: A tetranuclear nickel complex, structurally resembling the active site of urease, was synthesized, demonstrating the ability to coordinate urea and catalyze the hydrolysis of organophosphate monoesters. This highlights the potential for developing biomimetic catalysts based on urea derivatives (Carlsson, Haukka & Nordlander, 2002).
Metabolism and Detection
- Metabolic Studies: Investigations into the liver microsomal metabolism of a nitrosourea compound related to "1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea" have elucidated various metabolites, including hydroxylation products. This research aids in understanding the metabolic fate and potential toxicity of such compounds (May, Kohlhepp, Boose & Reed, 1979).
Herbicidal Activity
- Agricultural Use: Substituted phenyltetrahydropyrimidinones, a class of compounds related to cyclic ureas, have been identified as preemergence herbicides that induce chlorosis by inhibiting carotenoid biosynthesis. This demonstrates the diverse utility of urea derivatives in agricultural applications (Babczinski et al., 1995).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N6O/c12-5-6-14-11(20)15-7-10-16-17-18-19(10)9-3-1-8(13)2-4-9/h1-4H,5-7H2,(H2,14,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLBNBPCZNRVAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

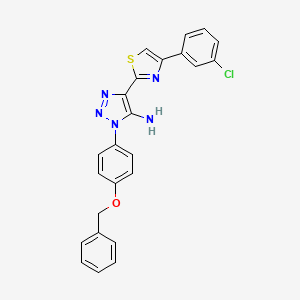
![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)
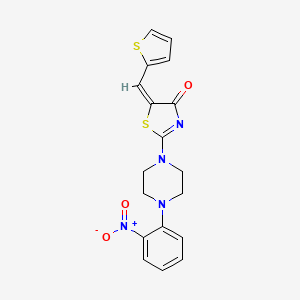
![Diethyl 4,4'-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate](/img/structure/B2408580.png)
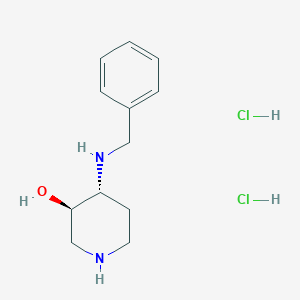
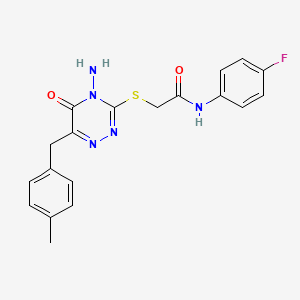
![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)
![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)

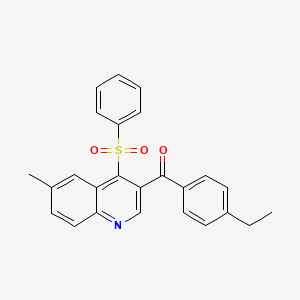
![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)
![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)